Liothyronine I-125

Overview

Description

Liothyronine I 125 is a synthetic thyroid hormone used primarily in the treatment of hypothyroidism and certain types of thyroid cancer. It is a man-made version of the naturally occurring hormone triiodothyronine (T3), which is produced by the thyroid gland. This compound plays a crucial role in regulating metabolism, growth, and development in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liothyronine I 125 is synthesized through a series of chemical reactions involving the iodination of tyrosine residues. The process typically involves the following steps:

Iodination: Tyrosine is iodinated using iodine monochloride (ICl) or other iodinating agents under controlled conditions.

Coupling: The iodinated tyrosine residues are then coupled to form the desired triiodothyronine structure.

Purification: The final product is purified using chromatographic techniques to ensure high purity and potency.

Industrial Production Methods

Industrial production of Liothyronine I 125 involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Liothyronine I 125 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Halogen substitution reactions can modify its structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like iodine (I2) and bromine (Br2).

Major Products Formed

The major products formed from these reactions include various iodinated derivatives and deiodinated metabolites, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Liothyronine I 125 has a wide range of scientific research applications, including:

Chemistry: Used as a standard in analytical chemistry for the calibration of instruments.

Biology: Studied for its role in cellular metabolism and gene expression.

Medicine: Used in the treatment of hypothyroidism and as an adjunct therapy in thyroid cancer treatment.

Mechanism of Action

Liothyronine I 125 exerts its effects by binding to thyroid hormone receptors in the nucleus of cells. This binding activates the transcription of specific genes involved in metabolism, growth, and development. The hormone-receptor complex interacts with DNA, leading to the synthesis of proteins that regulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.

Desiccated Thyroid Extract: A natural product derived from animal thyroid glands containing both T3 and T4.

Uniqueness

Liothyronine I 125 is unique in its rapid onset of action and shorter half-life compared to levothyroxine. This makes it particularly useful in situations where a quick therapeutic response is needed. Additionally, it is often used in combination with levothyroxine to achieve optimal thyroid hormone levels in patients who do not respond adequately to levothyroxine alone .

Biological Activity

Liothyronine I-125, a radiolabeled form of the synthetic thyroid hormone triiodothyronine (T3), is utilized in both therapeutic and diagnostic applications, particularly in thyroid disorders. This article explores its biological activity, pharmacokinetics, clinical applications, and relevant research findings.

Overview of this compound

Liothyronine (L-T3) acts similarly to the endogenous thyroid hormone T3, which plays a crucial role in regulating metabolism, growth, and development. The I-125 isotope is primarily used in diagnostic imaging and therapeutic applications due to its radioactive properties.

Pharmacological Properties

- Mechanism of Action : Liothyronine exerts its effects by binding to thyroid hormone receptors (TRs) located in the nucleus of target cells. This interaction influences gene expression and protein synthesis, leading to increased metabolic activity across various tissues, including the brain, liver, and muscle .

- Absorption and Distribution : Liothyronine is well absorbed when administered orally, with bioavailability reported between 85% to 95%. It reaches peak plasma concentrations approximately 2 hours post-administration . The volume of distribution ranges from 0.1 to 0.2 L/kg, indicating extensive tissue uptake .

- Protein Binding : Approximately 99.7% of liothyronine binds to plasma proteins such as thyroxine-binding globulin (TBG) and albumin, with only a small fraction being metabolically active .

- Metabolism and Elimination : The liver metabolizes liothyronine through deiodination and conjugation. Its half-life varies between 1 to 2 days, with renal excretion being the primary route for its metabolites .

Clinical Applications

This compound is used in various clinical settings:

- Thyroid Disorders : It serves as a replacement therapy for hypothyroidism and is used adjunctively in managing thyroid cancer .

- Diagnostic Imaging : The radiolabeled form (I-125) is particularly valuable in thyroid scans to assess functionality and detect abnormalities such as nodules or malignancies.

Case Studies and Clinical Trials

- Quality of Life Improvement : A study involving women with residual hypothyroid symptoms demonstrated that treatment with liothyronine significantly improved quality of life across multiple domains measured by the ThyPRO questionnaire. After 12 weeks of treatment, notable improvements were observed in tiredness and cognitive complaints (p<0.0001) .

- Pharmacokinetics : Research indicated that daily administration of liothyronine resulted in significant fluctuations in serum T3 levels. For instance, peak T3 concentrations reached approximately 292.8 ng/dL after six weeks of treatment .

- Comparison with Levothyroxine : A comparative study showed that patients receiving a combination of liothyronine and levothyroxine reported better symptom relief than those on levothyroxine alone. The study highlighted the potential benefits of liothyronine for patients who remain symptomatic despite adequate levothyroxine therapy .

Table 1: Pharmacokinetic Parameters of Liothyronine

| Parameter | Value |

|---|---|

| Bioavailability | 85% - 95% |

| Peak Plasma Concentration | ~292.8 ng/dL (6 weeks) |

| Half-life | 1 - 2 days |

| Volume of Distribution | 0.1 - 0.2 L/kg |

| Protein Binding | ~99.7% |

Table 2: Quality of Life Improvements Post-Treatment

| Domain | Baseline Score | Post-Treatment Score | p-value |

|---|---|---|---|

| Tiredness | High | Low | <0.0001 |

| Cognitive Complaints | High | Low | <0.0001 |

| Overall Quality of Life | Moderate | Improved | <0.0001 |

Properties

CAS No. |

15785-49-6 |

|---|---|

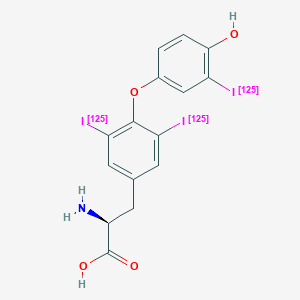

Molecular Formula |

C15H12I3NO4 |

Molecular Weight |

644.97 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2 |

InChI Key |

AUYYCJSJGJYCDS-QBYPCAMJSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Color/Form |

CRYSTALS |

Key on ui other cas no. |

24359-14-6 15785-49-6 |

physical_description |

Solid |

solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4) Very slightly soluble In water, 3.958 mg/l at 37 °C. Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.